molecular formula C10H10N4S B427534 5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 90842-90-3

5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B427534
CAS RN: 90842-90-3
M. Wt: 218.28g/mol
InChI Key: XCBCJQJCCRBGOW-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical compound with the CAS Number: 90842-90-3 . Its IUPAC name is 5,7-dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid . The molecular weight of this compound is 237.28 .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . The use of methyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate as the initial reagent led to an inseparable mixture of methyl esters of the reduced substrate . The synthesis of 2-methylsulfanyl-5-(morpholin-4-yl)-7-oxo-4,7-dihydropyrazolo has also been reported .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8, and 19.0 D . Compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .


Chemical Reactions Analysis

The solvent-free reaction between an equimolar mixture of the appropriate β-enaminone 2 and 3-methyl-1 H-pyrazol-5-amine (3) under MWI at 180 °C led to the formation of 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 237.28 . More detailed properties such as melting point, boiling point, and density are not provided in the retrieved documents.

Scientific Research Applications

Novel Heterocyclic Syntheses

5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile serves as a precursor in the synthesis of novel heterocyclic compounds, contributing significantly to the field of organic chemistry and drug development. For instance, it has been used in the synthesis of pyrimidopyrazolopyrimidine systems through cyclization reactions, leading to compounds with potential pharmaceutical applications. These processes emphasize the compound's role in generating complex molecular structures, showcasing its versatility and importance in synthetic chemistry (Hasanpour, Eshghi, Bakavoli, & Yusefi, 2014).

Catalytic Applications

The compound also finds applications in catalysis, where it is involved in novel multicomponent synthesis processes. These methods facilitate the efficient production of pyridine-pyrimidines and their bis-derivatives, underscoring the compound's role in enhancing reaction efficiencies and contributing to green chemistry practices by supporting catalyst reusability and reducing waste (Rahmani, Mohammadpoor-Baltork, Khosropour, Moghadam, Tangestaninejad, & Mirkhani, 2018).

Antiviral Research

In the realm of medicinal chemistry, derivatives of this compound have been synthesized for antiviral evaluation. These studies highlight the potential of such compounds in developing new therapeutic agents, particularly against viruses like HSV-1, indicating the broader implications of this compound in addressing global health challenges (Shamroukh, Zaki, Morsy, Abdel‐Motti, & Abdel-Megeid, 2007).

Advanced Material Synthesis

Additionally, the compound plays a role in the synthesis of advanced materials, contributing to the development of new compounds with unique properties suitable for various applications in material science. This underscores the compound's utility beyond pharmaceuticals, extending to materials engineering and design (Shkineva, Vatsadze, & Dalinger, 2019).

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They are seen as strategic compounds for optical applications . Future research could focus on the development of new synthetic routes and applications of these compounds .

properties

IUPAC Name

5,7-dimethyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S/c1-6-4-7(2)14-9(12-6)8(5-11)10(13-14)15-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBCJQJCCRBGOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)SC)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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